2-Amino-6-hydroxyhexanoic acid 2-Amino-6-hydroxyhexanoic acid 2-Amino-6-hydroxyhexanoic acid, also known as haca CPD or epsilon-hydroxynorleucine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Amino-6-hydroxyhexanoic acid is soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 305-77-1
VCID: VC20798844
InChI: InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
SMILES: C(CCO)CC(C(=O)O)N
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

2-Amino-6-hydroxyhexanoic acid

CAS No.: 305-77-1

Cat. No.: VC20798844

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-hydroxyhexanoic acid - 305-77-1

CAS No. 305-77-1
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name (2S)-2-amino-6-hydroxyhexanoic acid
Standard InChI InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Standard InChI Key OLUWXTFAPJJWPL-YFKPBYRVSA-N
Isomeric SMILES C(CCO)C[C@@H](C(=O)O)N
SMILES C(CCO)CC(C(=O)O)N
Canonical SMILES C(CCO)CC(C(=O)O)N

Chemical Identity and Basic Properties

2-Amino-6-hydroxyhexanoic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . The compound exists in different stereoisomeric forms, with the D-isomer being particularly well-documented. The hydroxyl group at the 6-position (terminal carbon) distinguishes it from standard proteinogenic amino acids, giving it unique chemical and biological properties. This compound belongs to the class of hydroxylated amino acids, which often exhibit specialized functions in biological systems. The presence of both carboxylic acid and alcohol functional groups creates a molecule with diverse chemical reactivity.

Physical and Chemical Properties

The physical and chemical properties of 2-amino-6-hydroxyhexanoic acid reflect its multifunctional nature. As shown in Table 1, the compound exhibits characteristics typical of both amino acids and alcohols.

PropertyValueReference
Molecular Weight147.17 g/mol
Molecular FormulaC6H13NO3
XLogP3-2.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass147.08954328 Da

With a LogP value of -2.8, the compound is considerably hydrophilic, which is expected given its hydroxyl and amino functionalities . The presence of three hydrogen bond donors and four acceptors suggests a high capacity for intermolecular hydrogen bonding, which would influence its solubility in polar solvents and potential interactions with biological macromolecules. The five rotatable bonds indicate significant conformational flexibility, which may be relevant for its biological activity and recognition by enzymes or receptors.

Nomenclature and Identification

The compound is formally identified through several naming conventions and identification systems, ensuring proper classification and recognition in scientific literature and databases.

Identification Codes and Registry Numbers

Several identification systems exist to uniquely identify 2-amino-6-hydroxyhexanoic acid in chemical databases and literature:

Identifier TypeValueReference
CAS Number16509-61-8
PubChem CID5288041
InChIInChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m1/s1
InChIKeyOLUWXTFAPJJWPL-RXMQYKEDSA-N
SMILESC(CCO)CC@HN
DrugBank IDDB02233
PDB Ligand CodeDDO

Structural Characteristics

The structure of 2-amino-6-hydroxyhexanoic acid features a linear carbon chain with specific functional groups that define its chemical behavior and biological interactions.

Molecular Structure

2-Amino-6-hydroxyhexanoic acid possesses a linear six-carbon backbone with three key functional groups: an amino group at C2, a carboxyl group also at C2, and a hydroxyl group at C6 (the terminal carbon) . This arrangement creates a molecule with multiple reactive centers and the potential for diverse chemical transformations. The stereocenter at C2 gives rise to two possible stereoisomers, with the D-isomer (R-configuration) being prominent in the literature.

The distance between the amino and hydroxyl groups allows for potential intramolecular interactions as well as specific recognition by enzymes or receptors. The flexibility conferred by the five rotatable bonds enables the molecule to adopt various conformations, which may be important for its biological functions or interactions with other molecules.

Spectroscopic Properties

While specific spectroscopic data for 2-amino-6-hydroxyhexanoic acid is limited in the provided search results, general patterns can be anticipated based on its structure. As an amino acid with a terminal hydroxyl group, it would exhibit characteristic infrared absorption bands for the carboxylic acid, amino, and hydroxyl functionalities. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the different hydrogen and carbon environments, particularly those adjacent to the functional groups.

Mass spectrometry would likely show a molecular ion peak at m/z 147, corresponding to its molecular weight, along with fragmentation patterns typical of amino acids and alcohols. These spectroscopic properties would be valuable for identification and structural confirmation in analytical applications.

Biochemical Significance

The biochemical role of 2-amino-6-hydroxyhexanoic acid relates to its structural similarity to natural amino acids and the unique properties conferred by its hydroxyl group.

Biological Functions

The presence of the terminal hydroxyl group creates additional hydrogen bonding capability, which could influence interactions with enzymes, receptors, or other biomolecules. This functional group also provides a site for potential enzymatic modifications such as phosphorylation, glycosylation, or oxidation, which could play roles in metabolic regulation or signaling.

Metabolic Considerations

Protection-deprotection strategies would be essential for controlling the reactivity of the amino, carboxyl, and hydroxyl groups during synthesis. Stereoselective methods would be necessary if a specific stereoisomer is desired, particularly for the D-isomer commonly referenced in the literature.

Biotechnological Approaches

Chemical Reactions and Transformations

The functional groups in 2-amino-6-hydroxyhexanoic acid enable various chemical reactions and transformations that define its chemical behavior and potential applications.

Amino Group Reactions

The amino group at the α-position can participate in numerous reactions typical of amino acids:

  • Peptide bond formation with other amino acids or carboxylic acids

  • Acylation to form amides

  • Reductive amination

  • Diazotization and replacement with other functional groups

Carboxyl Group Reactions

The carboxyl group can undergo standard reactions of carboxylic acids:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols

  • Decarboxylation under appropriate conditions

Hydroxyl Group Reactions

The terminal hydroxyl group presents additional reactive possibilities:

  • Oxidation to an aldehyde or carboxylic acid

  • Esterification with carboxylic acids

  • Etherification

  • Replacement with halogens or other leaving groups

These reactive capabilities create opportunities for derivatization and functional group interconversion, which could be valuable for creating analogs with modified properties or for incorporating the compound into larger molecular structures.

Analytical Considerations

The analysis and characterization of 2-amino-6-hydroxyhexanoic acid require appropriate analytical techniques and considerations.

Chromatographic Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with appropriate detection systems, would be suitable for the separation and quantification of 2-amino-6-hydroxyhexanoic acid. The polar nature of the compound suggests the use of reversed-phase chromatography with suitable mobile phase modifications for retention of highly hydrophilic compounds. Derivatization may be necessary for improved detection sensitivity, especially for fluorescence or UV detection at wavelengths where the native compound has minimal absorption.

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